molecular formula C16H26N2O3S B501685 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine CAS No. 915931-86-1

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B501685
CAS No.: 915931-86-1
M. Wt: 326.5g/mol
InChI Key: TVVUPNBQMCLXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy group, an isopropyl group, and a sulfonyl group attached to a piperazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 1-(4-ethoxy-3-isopropylphenyl)ethanone . This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with 4-methylpiperazine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Ethoxy-3-isopropylphenyl)sulfonyl)-4-methylpiperazine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the piperazine ring enhances its potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-5-21-16-7-6-14(12-15(16)13(2)3)22(19,20)18-10-8-17(4)9-11-18/h6-7,12-13H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVUPNBQMCLXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.